![molecular formula C13H13N3O B581262 6-苄基-6,7-二氢-3H-吡咯并[3,4-d]嘧啶-4(5H)-酮 CAS No. 1092352-66-3](/img/structure/B581262.png)

6-苄基-6,7-二氢-3H-吡咯并[3,4-d]嘧啶-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

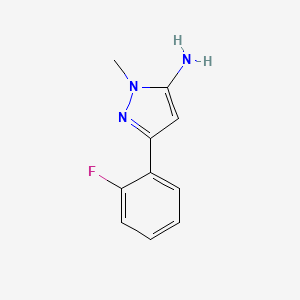

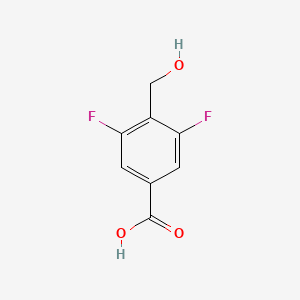

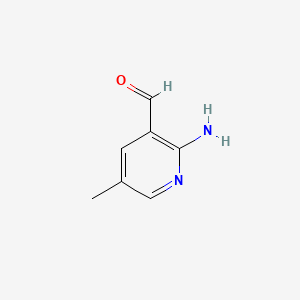

6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one , also known by its systematic name 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione , is a heterocyclic compound with the molecular formula C14H14N2 . It belongs to the pyrrolopyrimidine class of organic molecules. The compound exhibits interesting pharmacological properties and has been studied for its potential applications in drug discovery .

Synthesis Analysis

The synthetic methods for preparing 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one vary, but one common approach involves cyclization reactions of appropriate precursors. These reactions often utilize heterocyclic building blocks and can be achieved through diverse synthetic routes. Researchers have explored both traditional organic synthesis and more modern methodologies, such as microwave-assisted or solvent-free conditions .

Molecular Structure Analysis

The compound’s molecular structure consists of a pyrrolopyrimidine core fused with a benzyl group. The dihedral angle between the heterocyclic ring system and the phenyl ring is approximately 45.8° . Weak intermolecular C-H⋯N hydrogen bonding interactions contribute to its crystal packing in the solid state .

Chemical Reactions Analysis

6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one can participate in various chemical reactions, including substitution, oxidation, and reduction processes. Researchers have investigated its reactivity toward electrophiles, nucleophiles, and radical species. These reactions are crucial for designing derivatives with improved properties or specific biological activities .

Physical And Chemical Properties Analysis

科学研究应用

Crystal Structure Analysis

The compound has been studied for its crystal structure . The dihedral angle between the heterocyclic ring system and the phenyl ring is 45.8 (5)°. Weak intermolecular C—H N hydrogen bonding is present in the crystal structure .

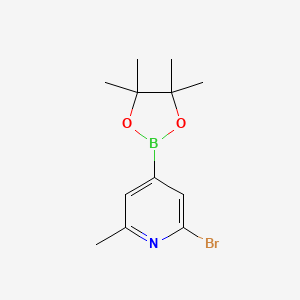

Intermediate in Antibiotic Synthesis

This compound is a key intermediate in the synthesis of the quinolone antibiotic moxifloxacin . Moxifloxacin is an antibiotic used for the treatment of a number of bacterial infections, including respiratory tract infections, cellulitis, and anthrax.

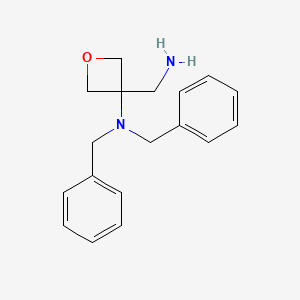

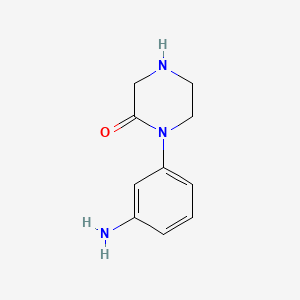

Necroptosis Inhibitors

Derivatives of this compound have been reported as potent necroptosis inhibitors . Necroptosis is a type of programmed cell death and inhibitors of this process have potential applications in mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .

Kinase Inhibitors

The compound has shown inhibitory activity against receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a critical regulator of cell survival and death, and its dysregulation is associated with various pathological conditions, including inflammatory diseases and cancer .

安全和危害

As with any chemical compound, proper handling and safety precautions are essential. Researchers should follow established laboratory protocols, wear appropriate protective gear, and work in a well-ventilated area. The compound’s safety profile may vary based on its specific use and concentration. Always consult safety data sheets and relevant literature before handling or using this compound .

属性

IUPAC Name |

6-benzyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c17-13-11-7-16(8-12(11)14-9-15-13)6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,14,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTKDSGWHLTBKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1CC3=CC=CC=C3)N=CNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675414 |

Source

|

| Record name | 6-Benzyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1092352-66-3 |

Source

|

| Record name | 3,5,6,7-Tetrahydro-6-(phenylmethyl)-4H-pyrrolo[3,4-d]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Benzyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,4'-Bipyrimidin]-2'-amine](/img/structure/B581188.png)